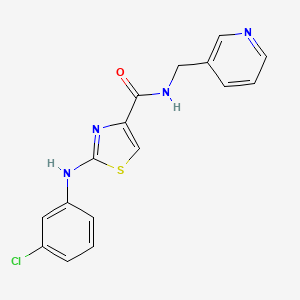
2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties, including their molecular structure, synthesis methods, and potential biological activities. Although the specific compound is not directly reported in the provided papers, similar compounds with chlorophenyl and pyridine moieties have been investigated.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorinated aromatic amines with other reactants to form complex structures. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . This suggests that the synthesis of the compound would likely involve similar chlorinated reactants and careful optimization of reaction conditions to achieve a high yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of asymmetric molecules in the unit cell . Density Functional Theory (DFT) calculations were used to correlate the experimental data with theoretical models, providing insights into the electronic properties and molecular geometry . This indicates that a similar approach could be used to analyze the molecular structure of 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties, such as the Frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential maps. These properties can indicate how the compound might engage in further chemical reactions, such as forming hydrogen bonds or undergoing conjugative interactions . The presence of chloro and amino groups in the structure suggests potential reactivity that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a specific UV absorption peak and a significant first-order hyperpolarizability, suggesting potential applications as Non-Linear Optical (NLO) material . The presence of similar functional groups in the compound of interest implies that it may also possess unique optical and electronic properties, which could be relevant for various applications.
科学的研究の応用
Synthesis and Biological Activity
The compound 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, novel arylazothiazole disperse dyes containing selenium, synthesized through condensation reactions, have shown significant antioxidant, antitumor, and antimicrobial activities. These compounds have been applied for dyeing polyester fabrics, suggesting their utility in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).
Anticancer and Antimicrobial Evaluation
Derivatives based on the thiazole moiety have been synthesized and assessed for their antimicrobial activities. For example, new two-amino-4-(4-chlorophenyl) thiazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing moderate to high activity. Computational studies using density functional theory (DFT) have also been conducted to calculate thermodynamic parameters, supporting the antimicrobial efficacy of these compounds (Kubba & Hameed, 2018).
Antiproliferative and Kinase Inhibition
Substituted benzamides, including derivatives similar to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antiproliferative activity against various cancer cell lines and in vivo efficacy in human cancer models. These findings highlight the potential of such compounds in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antifungal Activities
New pyridine derivatives, including those structurally related to 2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been synthesized and shown variable antimicrobial activities. The in vitro screening of these compounds against bacteria and fungi suggests their potential in developing new antimicrobial agents (Patel et al., 2011).
Dual Src/Abl Kinase Inhibition
Compounds with a thiazole-5-carboxamide moiety have been explored for their dual inhibition of Src/Abl kinases, showing excellent antiproliferative activity against both hematological and solid tumor cell lines. The oral activity of these inhibitors in preclinical models of chronic myelogenous leukemia (CML) indicates their potential as therapeutic agents for oncology indications (Lombardo et al., 2004).
特性
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-4-1-5-13(7-12)20-16-21-14(10-23-16)15(22)19-9-11-3-2-6-18-8-11/h1-8,10H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEUGGPFTCYZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



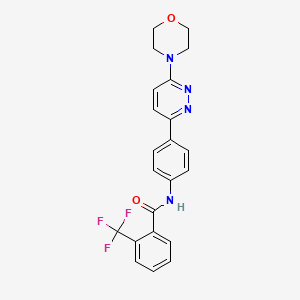
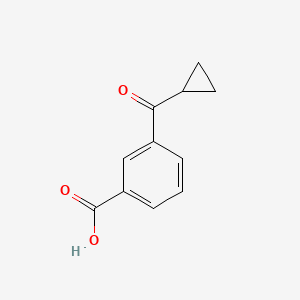
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
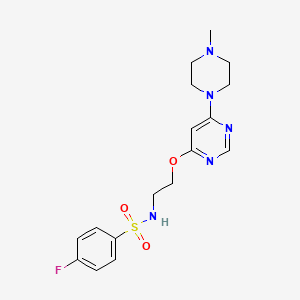
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
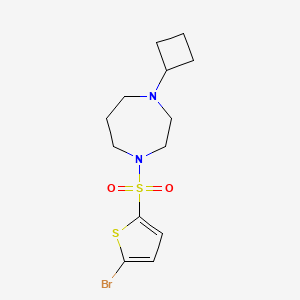
![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
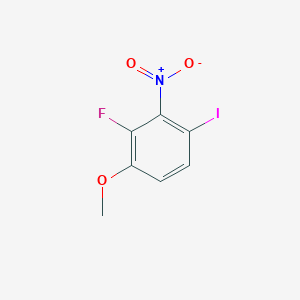
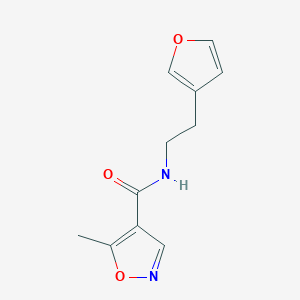
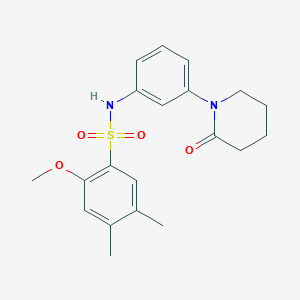
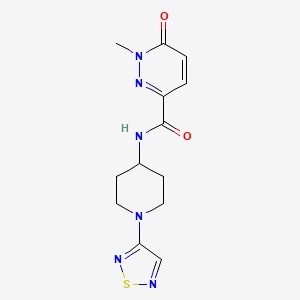
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)